5-Methyl-4-propylthiophene-2-carboxylic acid

Descripción

Structural Characteristics and International Union of Pure and Applied Chemistry Nomenclature

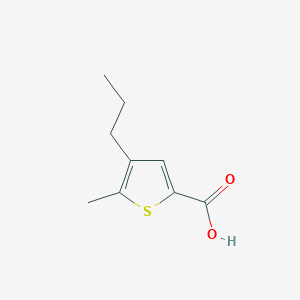

The molecular structure of this compound is characterized by a five-membered thiophene ring bearing three distinct substituents at specific positions. The compound possesses the molecular formula C₉H₁₂O₂S with a molecular weight of 184.26 grams per mole, representing a relatively compact yet functionally diverse heterocyclic structure. The systematic International Union of Pure and Applied Chemistry name precisely describes the substitution pattern, with the carboxylic acid group positioned at the 2-position of the thiophene ring, a propyl group at the 4-position, and a methyl group at the 5-position.

The chemical identity of this compound is further defined by its unique structural identifiers, including the Chemical Abstracts Service registry number 790263-47-7, which provides an unambiguous reference for the compound in chemical databases. The Simplified Molecular Input Line Entry System notation CCCC1=C(SC(=C1)C(=O)O)C accurately represents the connectivity and stereochemistry of the molecule, while the International Chemical Identifier key BFGCRQYVYZJGHL-UHFFFAOYSA-N provides a standardized hash for computational applications. These identifiers collectively ensure precise communication of the compound's structure across diverse research and industrial contexts.

Table 1: Molecular Identifiers and Basic Properties of this compound

The structural analysis reveals several important physicochemical characteristics that influence the compound's behavior and applications. The calculated logarithm of the partition coefficient value of 3.59 indicates moderate lipophilicity, suggesting favorable membrane permeability characteristics. The polar surface area of 37 square angstroms reflects the contribution of the carboxylic acid functionality to the overall polarity of the molecule. The presence of two hydrogen bond acceptors and one hydrogen bond donor, as determined by computational analysis, provides insight into the compound's potential for intermolecular interactions and solubility characteristics.

The three-dimensional structure of this compound exhibits specific conformational preferences due to the steric interactions between the propyl and methyl substituents. The carbon bond saturation factor of 0.44444 indicates a balanced mixture of saturated and unsaturated carbon centers, reflecting the aromatic thiophene core and the aliphatic substituents. This structural arrangement creates distinct regions of electron density that influence the compound's reactivity patterns and potential for forming intermolecular associations through various non-covalent interactions.

Historical Context in Heterocyclic Chemistry Research

The development and study of this compound must be understood within the broader historical context of thiophene chemistry, which began with Viktor Meyer's serendipitous discovery of thiophene as a contaminant in benzene in 1882. Meyer's identification of this heterocyclic compound marked the beginning of extensive research into sulfur-containing aromatic systems, establishing thiophene as a fundamental building block in heterocyclic chemistry. The name "thiophene" itself derives from the Greek words "theion" meaning sulfur and "phaino" meaning to show or appear, reflecting the circumstances of its discovery through a characteristic blue coloration reaction with isatin and sulfuric acid.

The historical significance of thiophene chemistry expanded dramatically in the twentieth century with the development of commercial synthesis methods and the recognition of thiophene derivatives' importance in pharmaceutical applications. Howard D. Hartough's comprehensive monograph in 1952 documented the state of thiophene research up to 1950, capturing the explosive development triggered by Socony-Vacuum Oil Company's commercial process for thiophene synthesis from butane and sulfur in the 1940s. This industrial breakthrough catalyzed extensive academic and industrial research into thiophene chemistry, leading to the discovery of numerous biologically active thiophene derivatives and their incorporation into pharmaceutical development programs.

Table 2: Historical Milestones in Thiophene Chemistry Research

The evolution of thiophene chemistry research has been marked by significant advances in synthetic methodologies, particularly in the development of more efficient and environmentally sustainable approaches to thiophene derivatives. The traditional Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfiding reagents, provided early access to thiophene systems but often required harsh reaction conditions. The Gewald reaction, involving the condensation of aldehydes or ketones with active cyano esters in the presence of base and sulfur, offered alternative synthetic pathways that expanded the scope of accessible thiophene derivatives.

Recent developments in thiophene chemistry have emphasized the integration of traditional batch synthesis methods with modern flow chemistry techniques, as exemplified by research conducted at the University of Cambridge using this compound as a model compound. This work demonstrated that synthesis chemistry need not be limited to either batch or flow methods exclusively, but rather should consist of an amalgamation of the most appropriate techniques for each specific transformation. The successful multistep synthesis of this compound using an automated reactor platform achieved a 30% overall yield, slightly exceeding the 27% yield obtained through traditional batch procedures.

The pharmaceutical relevance of thiophene derivatives has grown substantially since the early discoveries, with twenty-six thiophene-containing drugs currently approved by the United States Food and Drug Administration. This therapeutic significance has driven continued research into thiophene chemistry, with particular emphasis on understanding structure-activity relationships and developing more efficient synthetic routes to complex thiophene derivatives. The compound this compound represents this ongoing evolution, serving both as a synthetic target for methodological development and as a model system for understanding the broader principles governing thiophene reactivity and applications.

Propiedades

IUPAC Name |

5-methyl-4-propylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c1-3-4-7-5-8(9(10)11)12-6(7)2/h5H,3-4H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFGCRQYVYZJGHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SC(=C1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395051 | |

| Record name | 5-methyl-4-propylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790263-47-7 | |

| Record name | 5-methyl-4-propylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-propylthiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of thiophene derivatives followed by carboxylation. For instance, starting with 4-propylthiophene, a Friedel-Crafts acylation reaction can be performed using methyl chloroformate in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate can then be hydrolyzed to yield the desired carboxylic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems for downstream processing, such as continuous extraction and solvent switching, further enhances the efficiency of industrial production .

Análisis De Reacciones Químicas

Types of Reactions: 5-Methyl-4-propylthiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products:

Oxidation: Formation of esters or amides.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated thiophene derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis Methods:

The synthesis of 5-Methyl-4-propylthiophene-2-carboxylic acid can be achieved through several methods:

- Alkylation of Thiophene Derivatives: This involves starting with 4-propylthiophene and performing a Friedel-Crafts acylation reaction using methyl chloroformate in the presence of a Lewis acid catalyst such as aluminum chloride.

- Automated Continuous Flow Synthesis: Recent advancements have introduced automated systems that enhance reproducibility and efficiency in producing this compound. For instance, a fully automated synthesis process was reported to yield high purity and efficiency under controlled conditions .

Chemical Reactions:

The compound undergoes various chemical reactions, including:

- Oxidation: Leading to the formation of esters or amides.

- Reduction: Converting the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.

- Substitution Reactions: The thiophene ring can participate in electrophilic substitutions such as halogenation or nitration.

Biological Applications

Pharmacological Properties:

Research indicates that this compound exhibits potential pharmacological properties. It has been investigated for its activity against specific enzymes and receptors, making it a candidate for drug development. Notably, it has shown promise in the context of neuroinflammation and neurodegenerative diseases .

Case Study:

A study focused on developing positron emission tomography (PET) tracers for visualizing cannabinoid receptors in neurodegenerative diseases utilized derivatives of thiophene compounds, including this compound. This application highlights its significance in medical imaging and therapeutic research .

Industrial Applications

Specialty Chemicals Production:

In the industrial sector, this compound serves as an intermediate in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique structure allows for specific interactions with molecular targets, enhancing its utility in various formulations .

Table: Industrial Applications of this compound

| Application Area | Description |

|---|---|

| Pharmaceuticals | Used as a building block for drug synthesis, particularly in oncology. |

| Agrochemicals | Acts as an intermediate in the production of pesticides and herbicides. |

| Specialty Chemicals | Employed in the formulation of various organic compounds used in industry. |

Mecanismo De Acción

The mechanism of action of 5-Methyl-4-propylthiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in the enzyme’s active site, leading to inhibition . Additionally, the thiophene ring can interact with hydrophobic pockets within the target protein, enhancing binding affinity .

Comparación Con Compuestos Similares

- 4-Methylthiophene-2-carboxylic acid

- 5-Ethyl-4-methylthiophene-2-carboxylic acid

- 5-Propylthiophene-2-carboxylic acid

Uniqueness: 5-Methyl-4-propylthiophene-2-carboxylic acid is unique due to the specific arrangement of its substituents on the thiophene ring. The presence of both methyl and propyl groups, along with the carboxylic acid functional group, imparts distinct chemical and physical properties. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Actividad Biológica

5-Methyl-4-propylthiophene-2-carboxylic acid (MPTCA) is a compound of interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

MPTCA is characterized by its thiophene ring, which is substituted with a methyl group at the 5-position and a propyl group at the 4-position, alongside a carboxylic acid functional group at the 2-position. The unique arrangement of these substituents influences its chemical reactivity and biological interactions.

The biological activity of MPTCA is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors. Notably, it has been observed to inhibit certain enzymes by binding to their active sites, thereby obstructing their catalytic functions. The carboxylic acid group can form hydrogen bonds with amino acid residues in the enzyme's active site, facilitating this inhibition.

Enzyme Inhibition

Research indicates that MPTCA exhibits inhibitory effects on various enzymes. For example, studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

MPTCA has demonstrated antimicrobial properties against several bacterial strains. In vitro assays revealed that it could inhibit the growth of Gram-positive bacteria, indicating its potential as an antimicrobial agent.

Anticancer Properties

Preliminary studies suggest that MPTCA may possess anticancer activity. It has been evaluated for its cytotoxic effects on cancer cell lines, showing promise in reducing cell viability in specific types of cancer cells. Further investigations are needed to elucidate its mechanism and efficacy in cancer treatment .

Comparative Analysis

To better understand MPTCA's unique properties, a comparison with structurally similar compounds is useful:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| This compound | Propyl group affects lipophilicity | Enzyme inhibition, antimicrobial |

| 4-Methylthiophene-2-carboxylic acid | Lacks propyl substitution | Moderate antimicrobial activity |

| 5-Ethyl-4-methylthiophene-2-carboxylic acid | Ethyl substitution influences solubility | Limited biological studies |

| 5-Propylthiophene-2-carboxylic acid | No methyl group at the 5-position | Potentially lower activity |

This table highlights how MPTCA's unique structural features contribute to its distinct biological activities compared to other thiophene derivatives.

Case Studies and Research Findings

- Enzyme Inhibition Study : A study conducted on various thiophene derivatives found that MPTCA effectively inhibited COX-1 and COX-2 enzymes, with IC50 values indicating significant potency compared to other tested compounds .

- Antimicrobial Evaluation : In vitro tests showed that MPTCA exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) suggesting it could be developed as an antimicrobial agent.

- Anticancer Research : In a cell viability assay using human prostate cancer cells (PC-3), MPTCA demonstrated a dose-dependent reduction in cell proliferation, suggesting its potential as an anticancer therapeutic agent .

Q & A

Q. What are the challenges in scaling up synthesis from lab to pilot plant?

- Methodological Answer :

- Heat Management : Use jacketed reactors for exothermic steps (e.g., alkylation) to avoid thermal runaway .

- Catalyst Recovery : Implement immobilized catalysts (e.g., silica-supported Pd) for cost-effective reuse.

- Purification Scaling : Replace column chromatography with fractional crystallization or continuous distillation .

Notes

- Advanced Synthesis : and provide foundational strategies for functionalization and scale-up.

- Safety : Protocols from and ensure compliance with handling guidelines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.